molecular formula C18H19N3O2 B6454970 2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2548999-64-8

2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6454970
CAS No.: 2548999-64-8
M. Wt: 309.4 g/mol
InChI Key: XAURJUIMQJFEEZ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (MPPMBP) is an organic compound that has been studied for its potential use in various scientific applications. It is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrazin-4-one ring system and is composed of two aromatic rings, a methylbut-2-en-1-yl group, and a methoxyphenyl group. MPPMBP has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications.

Scientific Research Applications

2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications. In medicinal chemistry, this compound has been used to synthesize various compounds with potential therapeutic applications. In biochemistry, this compound has been used to study the structure-activity relationship of various compounds. In addition, this compound has been studied for its potential use in the synthesis of various polymers and other materials.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it is believed that this compound acts as a catalyst in the synthesis of various compounds. It is also believed that this compound may interact with certain biological molecules, such as enzymes, to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may interact with certain biological molecules, such as enzymes, to facilitate the synthesis of various compounds. In addition, this compound may act as an inhibitor of certain enzymes, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in lab experiments include its low cost and its ability to act as a catalyst in the synthesis of various compounds. Additionally, this compound is relatively stable and is not toxic. The limitations of using this compound in lab experiments include its low solubility in water and its limited availability.

Future Directions

The future directions of 2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one research include further investigation into its potential use in medicinal chemistry, biochemistry, and other scientific research applications. Additionally, further research into the structure-activity relationship of this compound and its potential interactions with biological molecules could provide insight into its potential therapeutic applications. Additionally, research into the synthesis of various polymers and other materials using this compound could provide new materials for various applications. Finally, further research into the stability, solubility, and availability of this compound could help to improve its potential use in lab experiments.

Synthesis Methods

2-(3-methoxyphenyl)-5-(3-methylbut-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized using a variety of methods. One method involves the reaction of 4-methoxyphenyl-5-methyl-3-butenyl-pyrazole-1-carboxylic acid with hydrazine hydrate in the presence of a catalytic amount of acetic acid and water. The reaction yields this compound as a white solid. Alternatively, this compound can be synthesized from the reaction of 4-methoxyphenyl-5-methyl-3-butenyl-pyrazole-1-carboxylic acid with hydrazine hydrate in the presence of a catalytic amount of acetic anhydride and water.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13(2)7-8-20-9-10-21-17(18(20)22)12-16(19-21)14-5-4-6-15(11-14)23-3/h4-7,9-12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAURJUIMQJFEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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